

# An In-depth Technical Guide to the Pharmacodynamics of Suzetrigine (Bliretrigine)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Bliretrigine |           |  |  |  |
| Cat. No.:            | B12422984    | Get Quote |  |  |  |

A note on nomenclature: Publicly available scientific literature and clinical trial data predominantly refer to the selective NaV1.8 inhibitor as Suzetrigine (also known by its developmental code, VX-548). The term "**Bliretrigine**" shares the "-trigine" suffix, indicative of a sodium channel modulator, but is not widely documented. This guide will focus on the comprehensive data available for Suzetrigine, which is presumed to be the compound of interest for this technical overview.

#### Introduction

Suzetrigine is a first-in-class, oral, non-opioid analgesic that functions as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[3][4] By selectively targeting NaV1.8, Suzetrigine offers a novel therapeutic approach to pain management, aiming to provide effective analgesia without the central nervous system-mediated side effects and addictive potential associated with opioids. [1] This document provides a detailed examination of the pharmacodynamics of Suzetrigine, including its mechanism of action, receptor binding profile, and data from key preclinical and clinical studies.

#### **Mechanism of Action**

Suzetrigine exerts its analgesic effect through a novel allosteric mechanism.[1][3] It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel protein, which stabilizes the channel in its closed state.[3][5] This tonic inhibition of NaV1.8 reduces the excitability of



nociceptive neurons, thereby dampening the propagation of pain signals from the periphery to the central nervous system.[3][4] Unlike opioid analgesics that act on the central nervous system, Suzetrigine's peripherally restricted action is a key differentiator.[1]

### **Signaling Pathway of NaV1.8 in Nociception**

The following diagram illustrates the role of the NaV1.8 channel in the nociceptive signaling pathway and the point of intervention for Suzetrigine.





Click to download full resolution via product page

Suzetrigine's mechanism of action in the nociceptive pathway.



### **Quantitative Pharmacodynamic Data**

The following tables summarize the key quantitative data for Suzetrigine from various studies.

**Table 1: In Vitro Potency and Selectivity** 

| Target                               | IC50 (nM)        | Selectivity vs.<br>NaV1.8 | Reference |
|--------------------------------------|------------------|---------------------------|-----------|
| NaV1.8                               | <1               | -                         | [3]       |
| NaV1.1                               | >31,000          | >31,000-fold              | [3]       |
| NaV1.2                               | >31,000          | >31,000-fold              | [3]       |
| NaV1.3                               | >31,000          | >31,000-fold              | [3]       |
| NaV1.4                               | >31,000          | >31,000-fold              | [3]       |
| NaV1.5                               | >31,000          | >31,000-fold              | [3]       |
| NaV1.6                               | >31,000          | >31,000-fold              | [3]       |
| NaV1.7                               | >31,000          | >31,000-fold              | [3]       |
| NaV1.9                               | >31,000          | >31,000-fold              | [3]       |
| Other non-NaV<br>targets (180 total) | >600-fold margin | High                      | [3]       |

Table 2: Clinical Efficacy in Acute Pain (Phase 2 & 3 Trials)



| Study<br>Population | Primary<br>Endpoint                                                   | Suzetrigine<br>(High Dose)<br>Result                                                                                                                                | Placebo Result              | Reference |
|---------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|-----------|
| Abdominoplasty      | Time-weighted Sum of Pain Intensity Difference over 48 hours (SPID48) | Least-squares<br>mean difference<br>vs. placebo: 37.8<br>(95% CI, 9.2 to<br>66.4) and 48.4<br>(95% CI, 33.6 to<br>63.1) in Phase 2<br>and 3,<br>respectively.[6][7] | -                           | [6][7]    |
| Bunionectomy        | Time-weighted Sum of Pain Intensity Difference over 48 hours (SPID48) | Least-squares<br>mean difference<br>vs. placebo: 36.8<br>(95% CI, 4.6 to<br>69.0) and 29.3<br>(95% CI, 14.0 to<br>44.6) in Phase 2<br>and 3,<br>respectively.[6][7] | -                           | [6][7]    |
| Abdominoplasty      | Time to ≥2-point pain reduction                                       | Median time: 119 minutes                                                                                                                                            | Median time: 480 minutes    | [7]       |
| Bunionectomy        | Time to ≥2-point pain reduction                                       | Median time: 240 minutes                                                                                                                                            | Median time: 480<br>minutes | [7]       |

## Experimental Protocols In Vitro Electrophysiology for NaV Channel Selectivity

Objective: To determine the potency and selectivity of Suzetrigine against a panel of human voltage-gated sodium channel subtypes.

Methodology:



- Cell Lines: Human embryonic kidney (HEK) cells stably expressing individual human NaV channel subtypes (NaV1.1-NaV1.9) were used.[3]
- Electrophysiology: Whole-cell patch-clamp electrophysiology was performed to record sodium currents.[3]
- Experimental Conditions: Cells were voltage-clamped, and currents were elicited by depolarizing voltage steps.
- Drug Application: Suzetrigine was applied at various concentrations to determine the concentration-response relationship for the inhibition of each NaV channel subtype.[3]
- Data Analysis: The half-maximal inhibitory concentration (IC50) for each channel was
  calculated by fitting the concentration-response data to a standard sigmoidal model.
   Selectivity was determined by the ratio of IC50 values for other NaV subtypes relative to
  NaV1.8.[3]

## Phase 3 Clinical Trial in Acute Pain (Abdominoplasty and Bunionectomy)

Objective: To evaluate the efficacy and safety of Suzetrigine for the treatment of moderate-to-severe acute pain.

#### Methodology:

- Study Design: Randomized, double-blind, placebo- and active-controlled trials.[7]
- Patient Population: Adults undergoing abdominoplasty or bunionectomy.
- Treatment Arms:
  - Suzetrigine (e.g., 100 mg loading dose followed by 50 mg every 12 hours)[8]
  - Placebo[7]
  - Active comparator (e.g., hydrocodone bitartrate/acetaminophen)[7]



- Primary Endpoint: The time-weighted sum of the pain-intensity difference over 48 hours (SPID48), assessed using the Numeric Pain Rating Scale (NPRS; 0-10 scale).[9]
- Secondary Endpoints: Included time to meaningful pain relief.[7]
- Data Analysis: The primary efficacy analysis compared the SPID48 between the Suzetrigine and placebo groups.[7]

#### **Visualizations**

**Experimental Workflow: In Vitro Selectivity Assay** 





Click to download full resolution via product page

Workflow for determining Suzetrigine's in vitro selectivity.



## Logical Relationship: Suzetrigine's Therapeutic Rationale



Click to download full resolution via product page

Logical basis for Suzetrigine's therapeutic profile.

#### Conclusion

Suzetrigine represents a significant advancement in pain management, offering a novel, non-opioid mechanism of action. Its high potency and selectivity for the NaV1.8 sodium channel, combined with a peripherally restricted mode of action, have demonstrated clinically meaningful pain relief in acute pain settings. The pharmacodynamic profile of Suzetrigine supports its potential as a safer alternative to opioids, with a reduced risk of central nervous system-related adverse effects and addiction. Further research will continue to elucidate its full therapeutic potential in various pain conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Suzetrigine - Wikipedia [en.wikipedia.org]



- 2. Suzetrigine (Journavx), an Opioid Alternative for Pain GoodRx [goodrx.com]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
   Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PMC
   [pmc.ncbi.nlm.nih.gov]
- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VX-548 in the treatment of acute pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacodynamics of Suzetrigine (Bliretrigine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422984#investigating-the-pharmacodynamics-of-bliretrigine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com